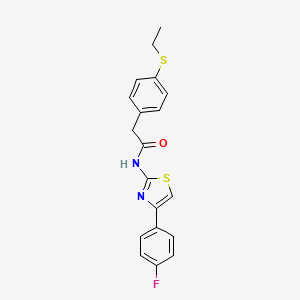

2-(4-(ethylthio)phenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide

Description

The compound 2-(4-(ethylthio)phenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide features a thiazole core substituted with a 4-fluorophenyl group at the 4-position and an acetamide moiety at the 2-position. The acetamide nitrogen is further linked to a phenyl ring bearing an ethylthio (-S-C₂H₅) group at the para position. This structure combines sulfur-containing (ethylthio) and fluorine-containing (4-fluorophenyl) substituents, which are known to influence lipophilicity, metabolic stability, and target binding in medicinal chemistry .

Properties

IUPAC Name |

2-(4-ethylsulfanylphenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2OS2/c1-2-24-16-9-3-13(4-10-16)11-18(23)22-19-21-17(12-25-19)14-5-7-15(20)8-6-14/h3-10,12H,2,11H2,1H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXRTZHYXCLPSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(ethylthio)phenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable nitrile with a thioamide under acidic conditions.

Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

Attachment of Ethylthio Group: The ethylthio group is attached to the phenyl ring through a thiolation reaction using ethylthiol and a suitable catalyst.

Final Coupling: The final step involves coupling the thiazole derivative with the ethylthio-substituted phenyl derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-(ethylthio)phenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-(ethylthio)phenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors.

Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors.

Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-(ethylthio)phenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the fluorophenyl group are critical for binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related thiazole-acetamide derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogues with Piperazine Moieties

Compounds 13–18 () share the thiazole-acetamide scaffold but incorporate piperazine rings instead of the ethylthio-phenyl group. For example:

- Compound 15 : 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide

- Molecular Weight : 410.51 g/mol

- Melting Point : 269–270°C

- Key Features : The 4-fluorophenyl group on the piperazine enhances polarity, while the p-tolyl group on the thiazole increases hydrophobicity.

Analogues with Triazole and Sulfur Modifications

- Compound 11d (): N-(4-(4-Fluorophenyl)thiazol-2-yl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,4-triazol-1-yl)acetamide Molecular Weight: 458.5 g/mol Spectral Data: ¹³C NMR (DMSO-d6) δ 21.2–179.4; MS m/z: 458.5 .

- Compound 5 (): N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide Synthesis: Reflux with thiocarbonyl-bis-thioglycolic acid in ethanol .

Comparison :

- The target compound’s ethylthio group (-S-C₂H₅) is less sterically hindered than the triazole-quinoxaline moiety in 11d, which may simplify synthesis and reduce metabolic complexity.

Antimicrobial Thiazole-Acetamide Derivatives

highlights compounds 107a–p, which exhibit antibacterial and antifungal activity. Notable examples:

- 107b : N-(4-Methylthiazol-2-yl)-2-m-tolylacetamide

- MIC : 6.25–12.5 µg/mL against Staphylococcus aureus and Escherichia coli.

- 107k : N-(4-(3-Chlorophenyl)thiazol-2-yl)-2-m-tolylacetamide

Structural Contrast :

- The target compound’s 4-fluorophenyl and ethylthio groups may enhance antifungal activity compared to 107b’s methyl and m-tolyl substituents, as fluorine often improves membrane permeability .

Sulfonyl and Halogen-Substituted Analogues

- Compounds 7–9 (): 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones

Comparison :

- The target compound’s ethylthio group (-S-C₂H₅) is less polar than sulfonyl (-SO₂-) groups, favoring lipophilic environments (e.g., cytoplasmic targets over extracellular enzymes) .

Biological Activity

2-(4-(ethylthio)phenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, an ethylthio group, and a fluorophenyl substituent. Its molecular formula is , with a molecular weight of approximately 341.5 g/mol. The thiazole moiety is significant for its biological activity, often enhancing the compound's interaction with various biological targets.

The biological activity of 2-(4-(ethylthio)phenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide is primarily attributed to its ability to interact with specific enzymes and receptors. The thiazole ring and the fluorophenyl group are critical for binding, potentially leading to the inhibition of pathways involved in cell proliferation and survival.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes that are crucial in cancer cell metabolism.

- Receptor Modulation : Interaction with specific receptors can alter signaling pathways that promote tumor growth.

Anticancer Properties

Research indicates that compounds containing thiazole rings often exhibit anticancer properties. For instance, studies have shown that similar thiazole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways and enzymes associated with tumor growth.

Case Study : A series of thiazole derivatives were synthesized and tested for their cytotoxic effects against various cancer cell lines. The results indicated that modifications at the para position on the phenyl ring significantly enhanced anticancer activity, suggesting a strong SAR correlation.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 2a | 1.61 | A-431 |

| 2b | 1.98 | Jurkat |

Antimicrobial Activity

In addition to anticancer effects, 2-(4-(ethylthio)phenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide has been investigated for antimicrobial properties. Thiazole derivatives have shown promise against various pathogens, indicating potential applications in treating infections.

Findings : In vitro assays demonstrated that certain thiazole compounds exhibited significant activity against Candida albicans and Staphylococcus aureus, with low cytotoxicity to mammalian cells.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of electron-withdrawing groups like fluorine at the para position on the phenyl ring enhances biological activity. Conversely, bulky substituents tend to reduce efficacy. The ethylthio group also plays a role in modulating the compound's reactivity and interaction with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.